molecular formula C21H22N2O2S B2834294 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-13-0

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2834294
CAS No.: 361168-13-0
M. Wt: 366.48
InChI Key: GRNBWOUYMQFVCX-UHFFFAOYSA-N
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Description

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” would likely include this thiazole core, with additional functional groups attached.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antitumor Activity

  • Src/Abl Kinase Inhibition : A study by Lombardo et al. (2004) in the field of medicinal chemistry identified a series of thiazole carboxamides as potent Src/Abl kinase inhibitors. These compounds showed promising antiproliferative activity against hematological and solid tumor cell lines, suggesting potential applications in oncology (Lombardo et al., 2004).

Antidiabetic and Antihyperlipidemic Agents

  • PPARgamma Agonists : Henke et al. (1998) discovered a novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives that are potent, selective PPARgamma agonists. These compounds have shown promising results in rodent models of type 2 diabetes, indicating their potential as therapeutic agents (Henke et al., 1998).

Biological Synthesis and Applications

  • New Benzothiazines : Ingle et al. (2003) synthesized biologically important new 1,4‐benzothiazines with a thiazole substituted aroyl moiety. These compounds have been studied for their microbial activity, indicating their potential in antimicrobial applications (Ingle et al., 2003).

Corrosion Inhibition

  • Copper Surface Protection : Farahati et al. (2019) investigated thiazoles as corrosion inhibitors of copper in acidic environments. Their study presents the synthesis and efficacy of thiazoles in protecting copper surfaces, which could have industrial applications (Farahati et al., 2019).

Antiallergy Agents

  • Oxamic Acid Derivatives : Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds showed significant potential as antiallergy agents, more potent than some existing drugs (Hargrave et al., 1983).

Antimicrobial Agents

  • Thiazole Derivatives : Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity. Some of these molecules showed potent antimicrobial properties, indicating their potential in treating infections (Bikobo et al., 2017).

Chemotherapy

  • Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them for anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential in chemotherapy (Ravinaik et al., 2021).

Photo-Physical Research

  • Fluorescent Derivatives : Padalkar et al. (2011) synthesized novel benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, exploring their photo-physical properties. These compounds could have applications in materials science and optical technologies (Padalkar et al., 2011).

Anticancer Drug Synthesis

  • Microwave-Assisted Synthesis : Tiwari et al. (2017) reported on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity. Their findings suggest potential applications in cancer treatment (Tiwari et al., 2017).

TRPV1 Antagonists

  • Thiazole Carboxamides as Antagonists : Xi et al. (2005) synthesized thiazole carboxamide derivatives and evaluated them as TRPV1 antagonists. Their findings indicate potential applications in pain management and neurology (Xi et al., 2005).

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

3-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15(2)16-8-10-17(11-9-16)19-14-26-21(22-19)23-20(24)12-13-25-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNBWOUYMQFVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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